molecular formula C10H12BrN B12845655 (S)-3-(2-Bromophenyl)pyrrolidine

(S)-3-(2-Bromophenyl)pyrrolidine

Cat. No.: B12845655
M. Wt: 226.11 g/mol
InChI Key: UDPMAKWIVUVLMO-MRVPVSSYSA-N
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Description

(S)-3-(2-Bromophenyl)pyrrolidine is a chiral compound characterized by the presence of a bromine atom on the phenyl ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(2-Bromophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromobenzaldehyde and (S)-proline.

    Formation of Intermediate: The initial step involves the formation of an imine intermediate through the condensation of 2-bromobenzaldehyde with (S)-proline.

    Cyclization: The imine intermediate undergoes cyclization to form the pyrrolidine ring, resulting in the formation of this compound.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to favor the desired reaction pathway.

    Purification: Advanced purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: (S)-3-(2-Bromophenyl)pyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The pyrrolidine ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions:

    Nucleophiles: For substitution reactions, common nucleophiles such as amines or thiols can be used.

    Oxidizing Agents: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products:

    Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the nucleophile used.

    Oxidized or Reduced Forms: Oxidation and reduction reactions produce oxidized or reduced forms of the compound, respectively.

Scientific Research Applications

(S)-3-(2-Bromophenyl)pyrrolidine has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in studies investigating the interaction of chiral compounds with biological systems.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-3-(2-Bromophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, influencing their activity.

    Pathways: It can modulate various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

    ®-3-(2-Bromophenyl)pyrrolidine: The enantiomer of (S)-3-(2-Bromophenyl)pyrrolidine, differing in its chiral configuration.

    3-(2-Chlorophenyl)pyrrolidine: A similar compound with a chlorine atom instead of bromine.

    3-(2-Fluorophenyl)pyrrolidine: A compound with a fluorine atom on the phenyl ring.

Uniqueness:

    Chirality: The (S)-enantiomer exhibits unique biological activity compared to its ®-enantiomer.

    Reactivity: The presence of the bromine atom influences the compound’s reactivity and its suitability for specific chemical reactions.

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

(3S)-3-(2-bromophenyl)pyrrolidine

InChI

InChI=1S/C10H12BrN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12H,5-7H2/t8-/m1/s1

InChI Key

UDPMAKWIVUVLMO-MRVPVSSYSA-N

Isomeric SMILES

C1CNC[C@@H]1C2=CC=CC=C2Br

Canonical SMILES

C1CNCC1C2=CC=CC=C2Br

Origin of Product

United States

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